molecular formula C23H23ClN6O4 B10946717 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide

1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B10946717
M. Wt: 482.9 g/mol
InChI Key: YEOTVEBPZAMRBL-UHFFFAOYSA-N
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Description

1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole core, which is known for its diverse biological activities, and is further functionalized with a chlorinated phenoxy group and a morpholino-benzoxadiazole moiety.

Preparation Methods

The synthesis of 1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core pyrazole structure. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions. The chlorinated phenoxy group is introduced via a nucleophilic substitution reaction, where 4-chloro-3,5-dimethylphenol reacts with an appropriate leaving group. The morpholino-benzoxadiazole moiety is then attached through a series of coupling reactions, often involving the use of coupling agents like EDCI or DCC.

Industrial production methods may involve optimizing these reactions for scale, ensuring high yields and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole core can bind to active sites of enzymes, inhibiting their activity. The morpholino-benzoxadiazole moiety may interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar compounds to 1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives and benzoxadiazole-containing molecules. These compounds share structural similarities but differ in their functional groups, leading to variations in their biological activities and applications. For example:

    4-Chloro-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with potential use in organic synthesis.

    Benzoxadiazole derivatives: Compounds with diverse applications in fluorescence imaging and as enzyme inhibitors.

Properties

Molecular Formula

C23H23ClN6O4

Molecular Weight

482.9 g/mol

IUPAC Name

1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C23H23ClN6O4/c1-14-11-16(12-15(2)20(14)24)33-13-30-6-5-18(26-30)23(31)25-17-3-4-19(22-21(17)27-34-28-22)29-7-9-32-10-8-29/h3-6,11-12H,7-10,13H2,1-2H3,(H,25,31)

InChI Key

YEOTVEBPZAMRBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)NC3=CC=C(C4=NON=C34)N5CCOCC5

Origin of Product

United States

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